molecular formula C14H13N3O2S2 B14919774 N-[[(2-phenylacetyl)amino]carbamothioyl]thiophene-2-carboxamide CAS No. 649547-20-6

N-[[(2-phenylacetyl)amino]carbamothioyl]thiophene-2-carboxamide

Cat. No.: B14919774
CAS No.: 649547-20-6
M. Wt: 319.4 g/mol
InChI Key: ZSRZWWOKAXCIKO-UHFFFAOYSA-N
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Description

N-[[(2-phenylacetyl)amino]carbamothioyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound, in particular, has garnered attention due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2-phenylacetyl)amino]carbamothioyl]thiophene-2-carboxamide typically involves the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds. The reaction is carried out in alcoholic sodium ethoxide, which serves as a base to facilitate the condensation reaction . The reaction conditions are generally mild, and the product is obtained in good yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[[(2-phenylacetyl)amino]carbamothioyl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[[(2-phenylacetyl)amino]carbamothioyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[(2-phenylacetyl)amino]carbamothioyl]thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring and a phenylacetyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

649547-20-6

Molecular Formula

C14H13N3O2S2

Molecular Weight

319.4 g/mol

IUPAC Name

N-[[(2-phenylacetyl)amino]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C14H13N3O2S2/c18-12(9-10-5-2-1-3-6-10)16-17-14(20)15-13(19)11-7-4-8-21-11/h1-8H,9H2,(H,16,18)(H2,15,17,19,20)

InChI Key

ZSRZWWOKAXCIKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NNC(=S)NC(=O)C2=CC=CS2

solubility

37.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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